2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE
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Overview
Description
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that combines biphenyl, methoxyphenyl, and cyclohexanedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-2-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with cyclohexane-1,3-dione under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-2-ylaminomethylene)-5-phenyl-cyclohexane-1,3-dione
- 2-(Biphenyl-2-ylaminomethylene)-5-(4-hydroxy-phenyl)-cyclohexane-1,3-dione
- 2-(Biphenyl-2-ylaminomethylene)-5-(4-chloro-phenyl)-cyclohexane-1,3-dione
Uniqueness
2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds without the methoxy group.
Properties
CAS No. |
332861-66-2 |
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Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5g/mol |
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H23NO3/c1-30-21-13-11-18(12-14-21)20-15-25(28)23(26(29)16-20)17-27-24-10-6-5-9-22(24)19-7-3-2-4-8-19/h2-14,17,20,28H,15-16H2,1H3 |
InChI Key |
JNTKBNOXIZDXTK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=CC=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
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